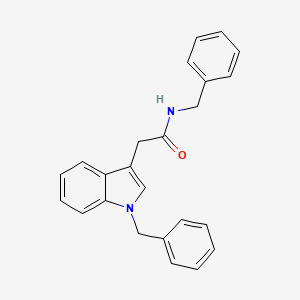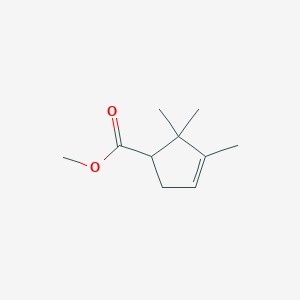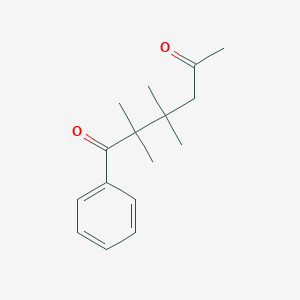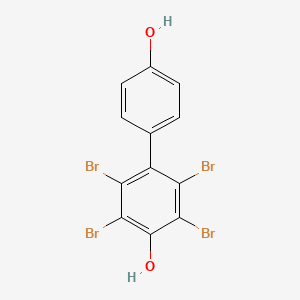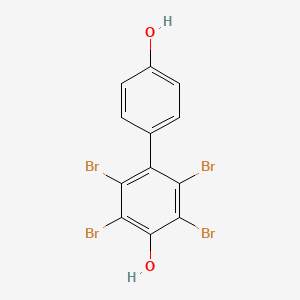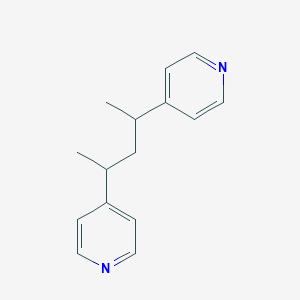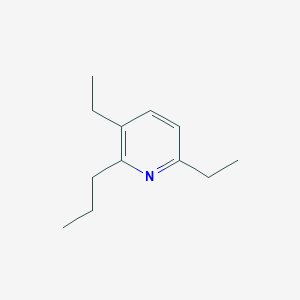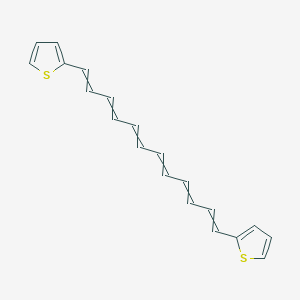![molecular formula C5H9Cl2O2P B14619647 {2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride CAS No. 57006-86-7](/img/structure/B14619647.png)
{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride is a chemical compound characterized by the presence of a phosphonic dichloride group attached to an ethenyl chain with an isopropyl ether substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride typically involves the reaction of phosphonic dichloride with an appropriate ethenyl compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition Reactions: The ethenyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different oxidation states of phosphorus.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols, electrophiles such as halogens, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield phosphonic esters or amides, while addition reactions may produce various substituted ethenyl derivatives.
Scientific Research Applications
{2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers or other reactive sites in biomolecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to {2-[(Propan-2-yl)oxy]ethenyl}phosphonic dichloride include other phosphonic dichlorides and ethenyl derivatives. Examples include:
Phosphonic dichloride: A simpler compound with similar reactivity but lacking the ethenyl and isopropyl ether substituents.
Ethenyl phosphonic dichloride: A compound with an ethenyl group but without the isopropyl ether substituent.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
57006-86-7 |
|---|---|
Molecular Formula |
C5H9Cl2O2P |
Molecular Weight |
203.00 g/mol |
IUPAC Name |
2-(2-dichlorophosphorylethenoxy)propane |
InChI |
InChI=1S/C5H9Cl2O2P/c1-5(2)9-3-4-10(6,7)8/h3-5H,1-2H3 |
InChI Key |
XRKKSODYNPBWOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC=CP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





